5-iodo-1,4-diMethyl-1H-1,2,3-triazole

Description

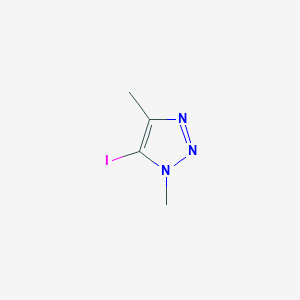

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,4-dimethyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3/c1-3-4(5)8(2)7-6-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFCUDCDYJFFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of formation for 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

An In-Depth Guide to the Formation of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation, largely due to the advent of "click chemistry." This guide provides an in-depth technical analysis of the formation mechanism of this compound, a functionalized heterocyclic compound with significant potential as a synthetic building block. We will dissect the two primary transformations involved: the regioselective construction of the 1,4-dimethyl-1H-1,2,3-triazole core via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the subsequent, often concurrent, electrophilic iodination at the C5 position. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational mechanistic theory, field-proven insights into experimental design, and detailed protocols.

Introduction

1,2,3-triazoles are five-membered heterocyclic compounds that have garnered immense interest due to their unique chemical properties, including metabolic stability and the ability to engage in hydrogen bonding and dipole-dipole interactions. Their synthesis was revolutionized by the development of the Huisgen 1,3-dipolar cycloaddition.[1] However, the thermal version of this reaction often lacks regioselectivity, producing mixtures of 1,4- and 1,5-disubstituted isomers, which necessitates difficult purification steps.[2][3]

The introduction of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Sharpless and Meldal provided a powerful solution, offering remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and near-perfect regioselectivity for the 1,4-isomer.[4][5] This guide focuses on the synthesis of a specifically substituted triazole, this compound. The inclusion of an iodine atom at the C5 position is particularly valuable, as it serves as a versatile synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of more complex molecular architectures.[6][7]

We will explore the nuanced mechanistic details of the triazole ring formation and its subsequent iodination, presenting a cohesive narrative that bridges theoretical understanding with practical application.

Part I: Synthesis of the 1,4-Dimethyl-1H-1,2,3-Triazole Scaffold

The foundational step in the synthesis is the [3+2] cycloaddition between methyl azide and propyne. The use of a copper(I) catalyst is paramount to ensure the exclusive formation of the desired 1,4-disubstituted regioisomer.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Its success is rooted in its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and tolerance of a wide array of functional groups.[4][8] This robustness makes it a true "click" reaction.

Mechanistic Deep Dive into the CuAAC Pathway

While initial proposals suggested a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[9] This mechanism provides a more comprehensive explanation for the dramatic rate enhancement observed.

The catalytic cycle proceeds through several key steps:

-

Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the terminal alkyne (propyne) to a Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a mild base to form a highly reactive copper(I) acetylide intermediate.

-

Coordination and Cyclization: A second Cu(I) atom coordinates to the π-system of the copper acetylide. The organic azide (methyl azide) is then brought into the coordination sphere. The terminal nitrogen of the azide attacks the internal carbon of the activated alkyne, leading to the formation of an unusual six-membered copper metallacycle.[4]

-

Ring Contraction & Aromatization: This metallacycle is unstable and rapidly undergoes ring contraction to form a more stable copper triazolide intermediate.

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-carbon bond of the triazolide intermediate by a proton source (often the solvent, such as water or an alcohol), which releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle.[]

Precursor Synthesis and Safe Handling

Methyl Azide (CH₃N₃): Methyl azide is the simplest organic azide. It is a highly explosive and toxic white solid with a low boiling point (20-21 °C).[11] Its hazardous nature necessitates extreme caution.

-

Synthesis: It is typically prepared by the methylation of sodium azide with an alkylating agent like dimethyl sulfate in an alkaline solution.[11] Due to its instability, in situ generation or the use of continuous flow reactors is highly recommended to minimize the accumulation of hazardous quantities.[12]

-

Safety Precautions:

-

Explosion Hazard: Methyl azide is sensitive to shock, friction, heat, and light.[11][13] All operations should be conducted behind a blast shield in a well-ventilated fume hood.

-

Handling: Use non-sparking tools (Teflon or plastic spatulas) and avoid contact with metals, which can form highly sensitive metal azides.[13][14] Halogenated solvents should be avoided as they can form extremely unstable di- and tri-azidomethane.[13]

-

Storage: If isolation is unavoidable, it must be stored in the dark at low temperatures (-80 °C).[11] However, generating and using it immediately in the subsequent reaction is the safest approach.

-

Part II: C5-Iodination of the 1,2,3-Triazole Ring

The final step is the introduction of an iodine atom at the C5 position of the triazole ring. This is most efficiently accomplished in a one-pot reaction that combines the cycloaddition and iodination steps.

Mechanism of Electrophilic Iodination

The key to efficient C5-iodination lies in intercepting the copper triazolide intermediate formed during the CuAAC cycle before it undergoes protonolysis. This organometallic intermediate is nucleophilic and readily reacts with an electrophilic iodine source.

A highly effective method involves generating the Cu(I) catalyst and an electrophilic iodine species simultaneously. For instance, mixing a Cu(II) salt with sodium iodide results in the formation of Cu(I) and the electrophilic triiodide ion (I₃⁻).[15] Alternatively, systems like CuI paired with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can provide both the Cu(I) catalyst and an "I⁺" source.[16]

The proposed mechanism is as follows:

-

The CuAAC reaction proceeds as described in Part I to form the copper triazolide intermediate.

-

Instead of being quenched by a proton, this triazolide reacts with an electrophilic iodine species (e.g., I₂, I₃⁻, or activated NIS).

-

The nucleophilic carbon at the C5 position attacks the electrophilic iodine, forming the C-I bond and displacing the copper catalyst.

-

The regenerated copper catalyst can then participate in a new cycloaddition cycle.

This integrated approach is highly advantageous as it bypasses the need to isolate the potentially sensitive 1,4-dimethyl-1H-1,2,3-triazole intermediate and directly yields the desired functionalized product.

Experimental Protocols & Data

Workflow for One-Pot Synthesis

The experimental design prioritizes safety and efficiency by combining the cycloaddition and iodination into a single, continuous process.

Protocol: One-Pot Synthesis of this compound

This protocol is an illustrative example based on established methodologies and should be performed by trained personnel with appropriate safety precautions, including the use of a fume hood and blast shield.[15][16]

-

Materials:

-

Copper(I) Iodide (CuI)

-

N-Iodosuccinimide (NIS)[17]

-

Propyne (can be bubbled from a cylinder or generated in situ)

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfate (Me₂SO₄)

-

Solvent: e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Aqueous solutions for workup: Sodium thiosulfate (Na₂S₂O₃), brine.

-

Extraction solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM).

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add CuI (5 mol%) and NIS (1.2 equivalents).

-

Add the solvent (e.g., DMF) and introduce propyne (1.1 equivalents) into the solution.

-

In a separate flask, carefully prepare a solution of methyl azide (1.0 equivalent) by reacting sodium azide with dimethyl sulfate. Extreme caution is required. [11]

-

Slowly add the freshly prepared methyl azide solution to the vigorously stirred reaction mixture at room temperature.

-

Allow the reaction to stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining iodine.

-

Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography on silica gel to yield the final product.

-

Representative Data

The following table summarizes typical parameters for this class of reaction. Actual results may vary based on specific substrates and conditions.

| Parameter | Value/Range | Rationale & Causality |

| Catalyst Loading (CuI) | 2-10 mol% | Sufficient to catalyze the reaction efficiently without requiring difficult removal. Higher loading may be needed for less reactive substrates. |

| Iodinating Agent | NIS, I₂ | NIS is an easily handled solid and effective electrophilic iodine source.[18][19] |

| Solvent | DMF, MeCN, THF/H₂O | Polar aprotic solvents are generally effective at solvating the reactants and catalyst. Aqueous mixtures can also accelerate CuAAC.[4] |

| Temperature | Room Temperature | The high efficiency of the CuAAC reaction allows it to proceed under mild conditions, preserving sensitive functional groups. |

| Reaction Time | 4-24 hours | Dependent on substrate reactivity and catalyst efficiency. Monitoring is crucial for determining the optimal endpoint. |

| Typical Yield | 70-95% | The one-pot nature and high efficiency of both the cycloaddition and iodination steps contribute to high overall yields. |

Conclusion

The formation of this compound is a prime example of modern synthetic strategy, leveraging the power and precision of click chemistry. The core of the synthesis is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a robust and highly regioselective method for constructing the 1,4-disubstituted triazole ring. The key to synthesizing the C5-iodo variant lies in an elegant one-pot protocol where the crucial copper triazolide intermediate is intercepted by an electrophilic iodine source before it can be protonated. This approach is not only efficient, leading to high yields, but also enhances safety by avoiding the isolation of potentially hazardous intermediates. A thorough understanding of the underlying dinuclear copper-catalyzed mechanism and strict adherence to safety protocols for handling precursors like methyl azide are essential for the successful and safe execution of this synthesis.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 11. Methyl azide - Wikipedia [en.wikipedia.org]

- 12. Generation of hazardous methyl azide and its application to synthesis of a key-intermediate of picarbutrazox, a new potent pesticide in flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. fishersci.com [fishersci.com]

- 15. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 18. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

spectroscopic data of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

An In-Depth Technical Guide to the Spectroscopic Data of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its significance lies in the strategic placement of an iodine atom on the triazole ring, rendering it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1][2] This functionality allows for the late-stage functionalization and elaboration of the triazole core, a scaffold recognized as a crucial pharmacophore in medicinal chemistry due to its role as a bioisostere for amide or ester bonds.[1][2]

This guide provides a comprehensive analysis of the spectroscopic data for this compound, grounded in established synthetic protocols and characterization principles. As a self-validating reference, this document details the causal relationships between the compound's molecular structure and its spectral signatures, offering field-proven insights for unambiguous identification, purity assessment, and quality control in a research and development setting.

Molecular Structure and Synthesis

A precise understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output.

Molecular Formula: C₄H₆IN₃[3] Molecular Weight: 223.02 g/mol [3]

Caption: Molecular structure of this compound.

Synthetic Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is efficiently achieved through a one-pot, three-component reaction. This method leverages the in-situ generation of a copper(I) catalyst and an electrophilic iodine source to mediate the cycloaddition of an azide with a terminal alkyne.[4][5]

Experimental Workflow:

-

Catalyst and Iodinating Agent Preparation: A copper(I) source (e.g., CuI) and an iodinating agent (e.g., N-Iodosuccinimide, NBS) are combined in a suitable solvent such as THF or acetonitrile.[2][5] The CuI-NBS system has been shown to effectively provide both the necessary Cu(I) catalyst and the electrophilic iodine (I⁺).[5]

-

Reactant Addition: To this mixture, the terminal alkyne (propyne) is added, followed by the organic azide (methyl azide, which can be generated in situ from sodium azide and a methylating agent for safety).

-

Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are completely consumed.[6]

-

Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl or Na₂S₂O₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).[6] The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.[6]

The underlying mechanism involves the formation of a copper(I) triazolide intermediate, which is subsequently iodinated by the electrophilic iodine species present in the reaction mixture.[4]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data Analysis

The following sections provide a detailed interpretation of the key spectroscopic data used to characterize the title compound. The predicted chemical shifts and fragmentation patterns are based on data from structurally similar 1,4- and 1,4,5-substituted 1,2,3-triazoles.[7][8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides the most direct confirmation of the methyl group environments. The spectrum is expected to be simple, showing two distinct singlets, as there are no adjacent protons for spin-spin coupling.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| N1-CH ₃ | 3.9 – 4.2 | Singlet | 3H | The methyl group attached to the N1 atom of the triazole ring is deshielded by the electronegative nitrogen atom, resulting in a downfield chemical shift. |

| C4-CH ₃ | 2.3 – 2.6 | Singlet | 3H | The methyl group at the C4 position is in a more typical vinylic methyl environment and appears further upfield compared to the N-methyl group. |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon backbone, particularly the substitution pattern of the triazole ring. The presence of iodine at C5 has a pronounced "heavy atom effect," causing a significant upfield shift for the C5 signal compared to its non-iodinated analog.

| Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C 4 | 148 – 153 | The C4 carbon, substituted with a methyl group, is a quaternary carbon within the aromatic triazole ring, leading to a significant downfield shift. For similar 1,4-disubstituted triazoles, this signal appears in the 140-149 ppm range.[8] |

| C 5 | 75 – 85 | The direct attachment of the heavy iodine atom causes strong shielding, shifting the C5 signal significantly upfield. This is a hallmark of C-I bonds in heterocyclic systems.[9] |

| N1-C H₃ | 35 – 40 | This aliphatic carbon is attached to a nitrogen atom, placing it in a typical range for N-methyl groups. |

| C4-C H₃ | 10 – 15 | This aliphatic carbon is attached to a ring carbon and resonates in the expected upfield region. |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Caption: Key expected ²J and ³J HMBC correlations for the methyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum is characterized by vibrations of the triazole ring and the attached methyl groups.

| **Wavenumber (cm⁻¹) ** | Vibration Type | Description |

| 2900 – 3150 | C-H Stretch | Aliphatic C-H stretching from the two methyl groups. |

| 1450 – 1600 | C=N, N=N Stretch | Aromatic ring stretching vibrations characteristic of the 1,2,3-triazole core. |

| 1350 – 1470 | C-H Bend | Asymmetric and symmetric bending of the methyl C-H bonds. |

| 1000 – 1250 | C-N Stretch | Stretching vibrations from the C-N bonds within the ring and the N-CH₃ bond. |

| < 600 | C-I Stretch | The carbon-iodine bond vibration is weak and occurs at a very low frequency, often outside the standard scanning range of many FTIR instruments. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways under ionization.

| m/z Value | Assignment | Rationale |

| 223 | [M]⁺ | Molecular ion peak corresponding to the exact mass of C₄H₆IN₃. |

| 224 | [M+H]⁺ | Protonated molecular ion, commonly observed under soft ionization techniques like Electrospray Ionization (ESI).[9] |

| 195 | [M-N₂]⁺ | A characteristic fragmentation pathway for triazoles is the loss of a neutral nitrogen molecule (N₂), leading to the formation of a stable nitrilium ion.[10] |

| 127 | [I]⁺ | Fragment corresponding to the iodine cation. |

| 96 | [M-I]⁺ | Fragment resulting from the loss of the iodine atom. |

Conclusion

The spectroscopic profile of this compound is distinct and well-defined. The ¹H NMR spectrum is characterized by two clean singlets for the N-methyl and C-methyl groups. The ¹³C NMR is most notable for the heavily shielded C5 carbon signal around 75-85 ppm, a definitive indicator of iodine substitution at that position. IR spectroscopy confirms the presence of the triazole ring and aliphatic groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including the loss of N₂.

This comprehensive guide serves as an authoritative reference for the identification and characterization of this valuable synthetic intermediate, ensuring high fidelity in its application for the development of novel chemical entities in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H6IN3 | CID 67465643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Buy 1,4-dimethyl-1H-1,2,3-triazole | 60166-43-0 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

Introduction: The Critical Role of Structural Elucidation in Triazole Chemistry

The 1,2,3-triazole motif is a cornerstone in modern medicinal chemistry and drug development, prized for its unique combination of electronic properties, metabolic stability, and capacity for hydrogen bonding. The precise substitution pattern on the triazole ring dictates its biological activity and pharmacokinetic profile. Consequently, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing atomic-level insights into molecular architecture.[1][2]

This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR characterization of a specific, yet representative, substituted triazole: 5-iodo-1,4-dimethyl-1H-1,2,3-triazole. While direct spectral data for this exact compound is not widely published, this guide will synthesize data from closely related analogs and foundational NMR principles to predict and interpret its spectral features. This approach mirrors the daily workflow of research scientists, who often rely on established chemical shift trends and substituent effects to analyze novel compounds. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our analysis in authoritative references.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the NMR data, the following IUPAC-recommended numbering scheme for the 1,2,3-triazole ring will be utilized throughout this guide.

Caption: IUPAC numbering of the this compound structure.

Part 1: The Experimental Protocol - A Self-Validating System

The integrity of NMR data hinges on a meticulously planned and executed experimental protocol. Every choice, from solvent to reference standard, is made to ensure accuracy, reproducibility, and clarity of the resulting spectra.

Sample Preparation: The Foundation of Quality Data

A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:

-

Analyte Preparation: Weigh approximately 5-10 mg of the purified solid compound. The compound must be free of particulate matter and residual solvents from synthesis to avoid interfering signals.

-

Solvent Selection: Dissolve the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signals.[3][4]

-

Internal Standard: Add a small amount (typically 1 μL of a dilute solution) of tetramethylsilane (TMS). TMS is the universally accepted internal reference standard for ¹H and ¹³C NMR in organic solvents.[5][6][7] Its protons and carbons are highly shielded, producing a sharp singlet at 0.00 ppm that rarely overlaps with analyte signals.[6] Its chemical inertness and volatility also make it an ideal standard.[6]

-

Homogenization and Transfer: Gently agitate the vial to ensure complete dissolution and a homogenous solution. Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Configuration and Data Acquisition

The following represents a typical set of acquisition parameters on a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Spectrometer Frequency | 400 MHz | 100 MHz | Standard for routine small molecule analysis. |

| Solvent | CDCl₃ | CDCl₃ | Good solubility for many organics; well-characterized residual peaks.[3][4] |

| Internal Reference | TMS (0.00 ppm) | TMS (0.00 ppm) | Universal standard for accurate chemical shift referencing.[5][8][9] |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for reproducibility. |

| Pulse Sequence | zg30 | zgpg30 | Standard single-pulse experiments for quantitative ¹H and proton-decoupled ¹³C spectra. |

| Spectral Width | ~16 ppm | ~220 ppm | Encompasses the typical chemical shift range for organic molecules. |

| Acquisition Time | ~2-3 seconds | ~1-2 seconds | Balances resolution and signal-to-noise. |

| Relaxation Delay | 2-5 seconds | 2 seconds | Allows for near-complete relaxation of nuclei, crucial for quantitative ¹H integration. |

| Number of Scans | 8-16 | 1024-4096 | Sufficient for good signal-to-noise for a ~10 mg sample. More scans are needed for the less sensitive ¹³C nucleus. |

Part 2: Spectral Interpretation - Predicting the Signature of this compound

The following sections detail the predicted ¹H and ¹³C NMR spectra. These predictions are based on the known effects of methyl and iodo substituents on the 1,2,3-triazole ring, drawing from data on similar structures found in the literature.[10][11][12]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets corresponding to the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.1 - 4.3 | Singlet | 3H | N1-CH₃ | The N-methyl group is directly attached to a nitrogen atom within an aromatic system, leading to a downfield shift. This is a characteristic region for N-alkyl groups on azole rings. |

| ~ 2.4 - 2.6 | Singlet | 3H | C4-CH₃ | The C-methyl group is attached to a carbon atom of the triazole ring. Its chemical shift will be influenced by the aromatic character of the ring but is typically found further upfield compared to the N-methyl group. |

Key Interpretive Points:

-

Absence of Ring Protons: The triazole ring itself is fully substituted, so no signals are expected in the typical aromatic proton region (δ 7-9 ppm).

-

Singlet Multiplicity: With no adjacent protons, both methyl groups will appear as sharp singlets.

-

Solvent Signal: A residual, non-deuterated chloroform (CHCl₃) signal will appear as a singlet at δ 7.26 ppm.[4][13] This should not be confused with an analyte signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals: two for the triazole ring carbons and two for the methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 - 152 | C4 | This carbon is part of the aromatic triazole ring and is substituted with a methyl group. Published data for similar 1,4-disubstituted triazoles show the C4 carbon in this region.[10] |

| ~ 75 - 80 | C5 | The direct attachment of the highly electronegative and heavy iodine atom causes a significant upfield shift for the C5 carbon. This "heavy atom effect" is a well-documented phenomenon in ¹³C NMR. Data for 5-iodo-1-substituted-1,2,3-triazoles consistently show the C5 carbon in this upfield region.[10][11] |

| ~ 35 - 40 | N1-CH₃ | The carbon of the N-methyl group is deshielded due to its attachment to the nitrogen atom of the aromatic ring. |

| ~ 10 - 15 | C4-CH₃ | The carbon of the C-methyl group is in a more shielded environment compared to the N-methyl carbon, resulting in a more upfield chemical shift. |

Key Interpretive Points:

-

Solvent Signal: The carbon of the deuterated solvent (CDCl₃) will appear as a triplet (due to coupling with deuterium) centered around δ 77.16 ppm.[3][14] This is a key landmark in the spectrum.

-

The Heavy Atom Effect: The most distinctive feature in the predicted ¹³C spectrum is the upfield shift of the C5 carbon. This is a powerful diagnostic tool for confirming the position of the iodine substituent.

Part 3: Workflow and Data Validation

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation, emphasizing the self-validating nature of the process.

Caption: Workflow for NMR characterization and validation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and readily interpretable fingerprint for its structural confirmation. The ¹H spectrum is characterized by two singlets for the non-equivalent methyl groups. The ¹³C spectrum is particularly diagnostic, featuring four distinct carbon signals, with the C5 carbon exhibiting a pronounced upfield shift to approximately 75-80 ppm due to the heavy atom effect of the directly attached iodine. This combination of spectral features, when acquired using the robust and validated protocol outlined in this guide, allows researchers, scientists, and drug development professionals to unambiguously confirm the identity and purity of this important heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. acs.org [acs.org]

- 7. Tetramethylsilane: Significance and symbolism [wisdomlib.org]

- 8. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 1,4-Dimethyl-1H-1,2,3-triazole | C4H7N3 | CID 15257142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. reddit.com [reddit.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this and structurally related molecules.

Introduction: The Significance of this compound

The 1,2,3-triazole core is a key pharmacophore in numerous bioactive compounds, valued for its role as a bioisostere for amide and ester groups, which enhances metabolic stability and other pharmacokinetic properties.[1] The introduction of an iodine atom at the 5-position and methyl groups at the 1- and 4-positions creates a unique molecule with potential applications in drug discovery, particularly as a building block for more complex structures through cross-coupling reactions.[1][2][3] Accurate and reliable analytical methods are paramount for its characterization, and mass spectrometry stands out as a primary tool for confirming its molecular weight and deducing its structure through fragmentation analysis.

Foundational Principles of Mass Spectrometry for Halogenated Triazoles

The mass spectrometric behavior of substituted triazoles is highly dependent on the nature and position of its substituents, as well as the ionization technique employed.[2][4][5] For this compound, several key structural features will dictate its fragmentation pattern:

-

The Triazole Ring: This five-membered heterocyclic ring is prone to cleavage, often involving the loss of stable neutral molecules like dinitrogen (N₂) or hydrogen cyanide (HCN).[2][4]

-

The Iodine Substituent: As a large and relatively labile halogen, the iodine atom can be lost as a radical (I•) or an ion (I⁺). While iodine is monoisotopic, its presence is often indicated by a significant mass defect and characteristic neutral losses.

-

The N-Methyl and C-Methyl Groups: The methyl groups can be lost as methyl radicals (•CH₃), contributing to the complexity of the mass spectrum.

The choice of ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI), will significantly influence the degree of fragmentation observed. EI, a "hard" ionization technique, typically induces extensive fragmentation, providing rich structural information.[4] ESI, a "soft" ionization method, often results in a prominent protonated molecule [M+H]⁺ with less fragmentation, which can be induced through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[4][6][7]

Predicted Fragmentation Pathway of this compound

Based on the chemical properties of the molecule and established fragmentation mechanisms of related compounds, a putative fragmentation pathway under electron ionization is proposed. The molecular ion ([M]⁺•) of this compound has a molecular weight of approximately 223.02 g/mol .[8]

Caption: Proposed Electron Ionization fragmentation pathway for this compound.

Key Fragmentation Steps:

-

Loss of Iodine Radical: The initial and most probable fragmentation step is the cleavage of the C-I bond, which is the weakest bond in the molecule, to lose an iodine radical (I•), resulting in a fragment ion at m/z 96.

-

Loss of a Methyl Radical: Subsequent loss of a methyl radical (•CH₃) from the N-methyl or C-methyl group can occur, leading to further fragmentation. For instance, the ion at m/z 96 could lose a methyl group to form an ion at m/z 81.

-

Ring Cleavage and Loss of Dinitrogen: The triazole ring can undergo cleavage with the elimination of a stable dinitrogen molecule (N₂). This is a common fragmentation pathway for many triazole derivatives.[2][4] For example, the fragment at m/z 81 could lose N₂ to yield an ion at m/z 53.

-

Further Fragmentation: Smaller fragments can be generated through the loss of other neutral species like HCN.

Experimental Protocol: GC-MS Analysis

For the analysis of a relatively volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly suitable technique.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

Sample Preparation:

-

Dissolve a small amount of the synthesized and purified this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

-

Inject 1 µL of the sample solution into the GC-MS system.

Data Presentation and Interpretation

The resulting mass spectrum should be analyzed for the presence of the molecular ion and the key fragment ions. The relative abundances of these ions provide insights into the stability of the different fragments.

Table 1: Expected Mass-to-Charge Ratios (m/z) and Corresponding Ionic Species for this compound.

| m/z | Proposed Ionic Formula | Proposed Structure/Neutral Loss |

| 223 | [C₄H₆IN₃]⁺• | Molecular Ion ([M]⁺•) |

| 208 | [C₃H₃IN₃]⁺• | [M - CH₃]⁺• |

| 127 | [I]⁺ | Iodine Cation |

| 96 | [C₄H₆N₃]⁺ | [M - I]⁺ |

| 81 | [C₃H₃N₃]⁺• | [M - I - CH₃]⁺• |

| 67 | [C₃H₃N₂]⁺ | [M - I - N₂]⁺ |

| 53 | [C₂HN₂]⁺ | [M - I - CH₃ - N₂]⁺ |

Conclusion

The mass spectrometric analysis of this compound provides invaluable information for its structural confirmation and characterization. By understanding the fundamental principles of fragmentation for this class of compounds and employing a systematic analytical approach, researchers can confidently identify and characterize this and other novel triazole derivatives. The proposed fragmentation pathway and experimental protocol in this guide serve as a robust starting point for the analysis of this important synthetic building block.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C4H6IN3 | CID 67465643 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and unique ability to act as a bioisostere for amide bonds.[1][2] This guide focuses on this compound, a key heterocyclic building block whose utility is significantly enhanced by the presence of a synthetically versatile iodine substituent. The C5-iodo group serves as a reactive handle for introducing molecular diversity through various cross-coupling reactions, making this compound an invaluable tool for researchers in drug discovery and materials science. This document provides a comprehensive overview of its core physicochemical properties, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Functionalized Triazoles

The 1,2,3-triazole ring is considered a "privileged" structure in drug development, owing to its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, providing a highly efficient and regioselective pathway to this important scaffold.[3][4]

The strategic introduction of a halogen, specifically iodine, at the 5-position of the triazole ring dramatically expands its synthetic potential. The carbon-iodine bond in compounds like this compound is highly amenable to a suite of palladium-catalyzed cross-coupling reactions.[5] This allows for the late-stage introduction of aryl, alkyl, and alkynyl groups, enabling the rapid generation of diverse compound libraries for screening against biological targets.[5][6] This guide serves as a technical resource for scientists aiming to leverage the unique properties of this versatile molecule.

Core Chemical and Physical Properties

This compound is a substituted heterocyclic compound with the molecular formula C₄H₆IN₃.[7][8] Its fundamental properties, largely derived from computational predictions and data from chemical suppliers, are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [8][9] |

| CAS Number | 1346818-62-9 | [7][9] |

| Molecular Formula | C₄H₆IN₃ | [7][8] |

| Molecular Weight | 223.02 g/mol | [8][9] |

| Boiling Point (Predicted) | 269.4 ± 32.0 °C | [7] |

| Density (Predicted) | 2.14 ± 0.1 g/cm³ | [7] |

| XLogP3 (Predicted) | 0.8 | [8] |

| SMILES | CC1=C(I)N(C)N=N1 | [9] |

Synthesis and Mechanistic Considerations

The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is most efficiently achieved through a one-pot, multicomponent reaction involving an organic azide, a terminal alkyne, a copper(I) catalyst, and an electrophilic iodine source.[10][11] This approach combines the regioselectivity of the CuAAC reaction with in-situ iodination.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

-

Rationale: This protocol is adapted from established methods for synthesizing 5-iodo-1,4-disubstituted-1,2,3-triazoles.[10][11][12] The use of a copper(I) source is critical for catalyzing the [3+2] cycloaddition. An amine base is often required to facilitate the reaction and neutralize any generated acids.[10] The electrophilic iodine source intercepts the copper triazolide intermediate before protonolysis can occur.

-

Procedure:

-

To a sealed reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the solvent (e.g., THF or DMF, 0.5 M).

-

Add the copper(I) catalyst, such as copper(I) iodide (CuI, ~5-10 mol%).

-

Add the electrophilic iodine source. A common choice is N-Iodosuccinimide (NIS) or a combination of N-Bromosuccinimide (NBS) and Sodium Iodide (NaI).[11]

-

Add the terminal alkyne, propyne (1.0 equiv.), followed by methyl azide (1.0 equiv.).

-

Add an amine base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.).[6]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 100 °C in a flow reactor) until completion, monitored by Thin Layer Chromatography (TLC) or LC-MS.[6]

-

Upon completion, quench the reaction with an aqueous solution of ammonium hydroxide or ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Reaction Mechanism

The reaction proceeds via the formation of a copper(I) acetylide, which then undergoes cycloaddition with methyl azide to form a copper(I) triazolide intermediate.[10] This intermediate is then intercepted by the electrophilic iodine source (I⁺) to yield the final 5-iodo-1,2,3-triazole product. The amine base plays a crucial role in promoting the reaction, though excessive amounts can sometimes favor the formation of the non-iodinated (5-proto) triazole.[10]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data, based on general principles for substituted triazoles, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Two singlets are expected: one for the N-methyl group (δ ≈ 3.8-4.2 ppm) and one for the C4-methyl group (δ ≈ 2.2-2.6 ppm). |

| ¹³C NMR | Four distinct signals are anticipated: C4 and C5 of the triazole ring (C5 will be downfield shifted due to the iodine, δ ≈ 140-150 ppm for C4, C5 signal may be harder to observe), and the two methyl carbons (N-CH₃ and C4-CH₃).[13] |

| Mass Spec (MS) | The mass spectrum should show a strong molecular ion peak (M⁺).[14] A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule ([M-N₂]⁺).[14][15] |

| Infrared (IR) | Characteristic peaks for C-H, C=C, and C-N stretching vibrations will be present. |

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the carbon-iodine bond, making it a versatile substrate for palladium-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility in building molecular complexity.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond, introducing aryl or vinyl substituents at the C5 position.

-

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond, yielding 5-alkynyl-1,2,3-triazoles.[5]

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating 5-amino-1,2,3-triazole derivatives.

Reactivity Workflow Diagram

Caption: Key cross-coupling reactions of the title compound.

Applications in Research and Drug Development

The 1,2,3-triazole core is a valuable pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][16][17]

-

Bioisosterism: The 1,4-disubstituted 1,2,3-triazole unit is an excellent mimic of a trans-amide bond, offering improved metabolic stability and pharmacokinetic properties.[1]

-

Drug Discovery Engine: this compound serves as an ideal starting point for fragment-based drug discovery (FBDD) and the construction of diverse chemical libraries.[6] Its relatively small size and reactive handle allow for systematic exploration of the chemical space around the triazole core to optimize binding to biological targets.

-

Materials Science: The stable, polar nature of the triazole ring makes its derivatives useful in materials science as ligands, corrosion inhibitors, and components of functional polymers.[3]

Conclusion

This compound is more than a simple heterocyclic compound; it is a powerful and versatile tool for chemical innovation. Its straightforward synthesis, combined with the exceptional reactivity of the C5-iodo group, provides researchers with a reliable platform for constructing complex molecules. As the demand for novel therapeutics and advanced materials continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating discovery and development across the chemical sciences.

References

- 1. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound CAS#: 1346818-62-9 [chemicalbook.com]

- 8. This compound | C4H6IN3 | CID 67465643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97% | CAS: 1346818-62-9 | AChemBlock [achemblock.com]

- 10. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN100335467C - Synthesis of 5-iodo-1,4-twice substituted-1,2,3-trioxazole compound - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Screening of 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Derivatives

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, largely due to its robust synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its remarkable chemical stability.[1][2] This guide focuses on a specific, highly promising subclass: 5-iodo-1,4-dimethyl-1H-1,2,3-triazole derivatives. The strategic inclusion of an iodine atom at the 5-position provides a crucial synthetic handle for post-triazole functionalization through various cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.[3][4][5] This document provides a comprehensive framework for researchers and drug development professionals, detailing the rationale and methodology for the synthesis and subsequent biological screening of these compounds. We will explore field-proven protocols for evaluating anticancer, antimicrobial, and enzyme-inhibitory activities, emphasizing the causality behind experimental choices to ensure a robust and logical screening cascade.

The Strategic Imperative: Why 5-Iodo-1,2,3-Triazoles?

The triazole ring is considered a privileged pharmacophore due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding and dipole interactions with biological targets.[1][6] The Huisgen 1,3-dipolar cycloaddition, particularly its copper-catalyzed variant ("click chemistry"), provides a highly efficient and regioselective route to 1,4-disubstituted triazoles.[7]

Our focus on the 5-iodo-substituted scaffold is a deliberate strategic choice. While the core triazole provides a stable backbone, the C5-iodine bond is a versatile functionalization point.[8] It allows for late-stage diversification using powerful synthetic tools like Suzuki, Sonogashira, and Heck cross-coupling reactions.[4][5] This enables a modular approach to drug discovery: a common iodinated intermediate can be rapidly converted into a vast library of derivatives, each with unique steric and electronic properties, for extensive structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate

The foundational step is the reliable synthesis of the this compound scaffold. A robust and efficient method involves a one-pot, three-component reaction of an azide, a terminal alkyne, and an iodine source, mediated by a copper(I) catalyst.[8][9] The system of cuprous iodide (CuI) and N-bromosuccinimide (NBS) is particularly effective, providing both the necessary Cu(I) catalyst and an electrophilic iodine source ("I+").[8]

Illustrative Synthetic Workflow

Caption: Workflow for the one-pot synthesis of the core scaffold.

Designing a Biological Screening Cascade

Given the broad bioactivity of triazole derivatives, a multi-pronged screening approach is logical to maximize the potential for hit discovery.[10][11] The initial screening should be designed as a funnel, starting with broad primary assays to identify general activity, followed by more specific secondary assays to determine potency, selectivity, and preliminary mechanism of action (MoA).

Screening Strategy Flowchart

Caption: A logical workflow for the biological screening cascade.

Core Protocols for Primary Screening

The following protocols are robust, widely accepted methods for initial biological evaluation. They are designed to be reproducible and provide clear, quantitative endpoints.

Anticancer Activity: The MTT Assay

Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity.[6] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, making it an excellent proxy for cytotoxicity. Many triazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[12][13]

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation: Cytotoxicity Results

| Compound ID | Test Concentration (µM) | Cancer Cell Line | % Viability (Mean ± SD) | IC₅₀ (µM) |

| TZD-001 | 10 | MCF-7 | 45.3 ± 3.1 | 8.2 |

| TZD-002 | 10 | MCF-7 | 98.1 ± 4.5 | > 50 |

| Doxorubicin | 1 | MCF-7 | 30.2 ± 2.5 | 0.8 |

Antimicrobial Susceptibility: Broth Microdilution (MIC Assay)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] This assay directly measures the bacteriostatic or fungistatic potential of a compound. Triazoles are well-established antimicrobial agents, forming the basis of several clinical antifungal drugs.[1][15][16]

Protocol: MIC Determination

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus ATCC 29213 or Candida albicans ATCC 90028) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a final concentration of 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds, typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[14][16]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Endpoint Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TZD-001 | 4 | > 64 | 16 |

| TZD-002 | 32 | > 64 | > 64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Enzyme Inhibition: A General Colorimetric Assay

Causality: Many drugs exert their effects by inhibiting specific enzymes.[17] Triazole derivatives are known to inhibit a wide range of enzymes, including carbonic anhydrases, cholinesterases, and pyruvate dehydrogenase.[18][19][20] A general colorimetric assay measures the rate of a reaction catalyzed by the target enzyme. An inhibitor will reduce the rate of product formation, which is detected by a change in absorbance.

Protocol: Carbonic Anhydrase II Inhibition Assay (Example)

-

Assay Principle: This assay is based on the esterase activity of Carbonic Anhydrase (CA). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product that absorbs at 400 nm.

-

Reagent Preparation: Prepare a solution of bovine CA-II in Tris-SO₄ buffer, a solution of pNPA in acetonitrile, and solutions of test compounds in DMSO.

-

Assay Procedure: In a 96-well plate, add buffer, the test compound solution (or DMSO for control), and the enzyme solution. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Start the reaction by adding the pNPA substrate solution.

-

Kinetic Reading: Immediately measure the change in absorbance at 400 nm over 5-10 minutes using a plate reader in kinetic mode.

-

Data Analysis: Calculate the reaction rate (V) from the slope of the absorbance vs. time plot. Determine the percent inhibition relative to the control without inhibitor. Calculate the IC₅₀ value from a dose-response curve.

Workflow for Enzyme Inhibition Assay

References

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]

- 10. jocpr.com [jocpr.com]

- 11. mdpi.com [mdpi.com]

- 12. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. isres.org [isres.org]

- 14. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microbiologyjournal.org [microbiologyjournal.org]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 18. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 19. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and antifungal activity of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives as pyruvate dehydrogenase complex E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The C-I Bond in 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole: A Gateway to Molecular Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Triazole Scaffold

The 1,2,3-triazole core has emerged as a privileged scaffold in medicinal chemistry and materials science. Its remarkable stability, capacity for hydrogen bonding, and dipole moment make it an attractive component in the design of novel therapeutics and functional materials.[1][2] The introduction of an iodine atom at the 5-position of the triazole ring, as in 5-iodo-1,4-dimethyl-1H-1,2,3-triazole, unlocks a versatile toolkit for chemical modification. The carbon-iodine (C-I) bond serves as a linchpin for a multitude of transformations, enabling the strategic introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of the C-I bond in this compound, offering insights into its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductions.

Synthesis and Structural Features

The synthesis of this compound is typically achieved through a one-pot, three-component reaction of methyl azide, propyne, and an iodine source, mediated by a copper(I) catalyst.[3][4] This approach, a variation of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offers high regioselectivity and efficiency.

The C-I bond in this molecule is characterized by its relatively low bond dissociation energy, rendering it susceptible to a variety of chemical transformations. The electron-rich nature of the triazole ring further influences its reactivity, particularly in the context of transition metal-catalyzed reactions.

General Synthesis Protocol for this compound

This protocol is adapted from established procedures for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles.[3][5][6]

Materials:

-

Methyl azide (handle with extreme caution, potential explosive)

-

Propyne (gas)

-

Copper(I) iodide (CuI)

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

Procedure:

-

To a solution of methyl azide in the chosen solvent, add CuI and the amine base.

-

Bubble propyne gas through the reaction mixture at room temperature.

-

Once the formation of the 1,4-dimethyl-1H-1,2,3-triazole is complete (monitored by TLC or GC-MS), add the iodinating agent (NIS or I₂).

-

Stir the reaction mixture at room temperature until the iodination is complete.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The C-I bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of coupling partners. These reactions are cornerstones of modern organic synthesis, offering a powerful means to construct complex molecules with high precision.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of the iodotriazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used for the formation of biaryl and vinyl-triazole linkages.

Typical Reaction Conditions:

| Component | Example | Molar Equiv. |

| Iodotriazole | This compound | 1.0 |

| Boronic Acid | Phenylboronic acid | 1.2-2.0 |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 0.01-0.05 |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 |

| Solvent | Toluene, Dioxane, DMF/H₂O | - |

| Temperature | 80-110 °C | - |

Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a degassed mixture of the iodotriazole, boronic acid, and base in the chosen solvent, add the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodotriazole and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction is highly valuable for the synthesis of alkynyl-triazoles.

Typical Reaction Conditions:

| Component | Example | Molar Equiv. |

| Iodotriazole | This compound | 1.0 |

| Terminal Alkyne | Phenylacetylene | 1.2-1.5 |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 0.01-0.05 |

| Copper(I) Co-catalyst | CuI | 0.02-0.10 |

| Base | Et₃N, DIPEA | 2.0-3.0 |

| Solvent | THF, DMF | - |

| Temperature | Room Temperature to 60 °C | - |

Experimental Protocol for Sonogashira Coupling: [12]

-

To a solution of the iodotriazole and terminal alkyne in the chosen solvent, add the base, palladium catalyst, and copper(I) iodide under an inert atmosphere.

-

Stir the reaction mixture at the appropriate temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of celite to remove the catalysts.

-

Concentrate the filtrate and purify the residue by column chromatography.

Mechanism of Sonogashira Coupling: The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13][14]

References

- 1. ijbi.edwiserinternational.com [ijbi.edwiserinternational.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Synthesis of 5-Iodo-1,2,3-triazoles from Organic Azides and Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

The Strategic Utility of 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold and the Unique Potential of its 5-Iodo Derivative

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, lauded for its exceptional stability, unique electronic properties, and capacity for hydrogen bonding.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient.[2] However, the synthesis of more complex, fully substituted triazoles often requires post-functionalization strategies. Among these, the C-H functionalization of pre-formed triazoles has emerged as a powerful tool for molecular diversification.[3]

This technical guide focuses on a particularly valuable, yet underutilized precursor: 5-iodo-1,4-dimethyl-1H-1,2,3-triazole . The introduction of an iodine atom at the 5-position of the triazole ring transforms it into a versatile building block, primed for a host of subsequent transformations. The carbon-iodine bond serves as a synthetic linchpin, enabling the introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions.[4] This guide, from the perspective of a Senior Application Scientist, will provide a comprehensive overview of the synthesis of this key precursor and delineate its application in the construction of novel, complex heterocyclic systems, supported by detailed experimental protocols and mechanistic insights.

Synthesis of the Key Precursor: this compound

The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles can be efficiently achieved through a one-pot, three-component reaction involving an azide, a terminal alkyne, and an iodine source, mediated by a copper catalyst.[5][6] This approach obviates the need to handle potentially unstable iodoalkynes. While a specific protocol for the 1,4-dimethyl derivative is not extensively documented, the following procedure is a robust adaptation of established methods for analogous compounds.[5][7]

The reaction proceeds via a copper-catalyzed cycloaddition followed by an in-situ iodination of the resulting copper-triazolide intermediate. The use of N-iodosuccinimide (NIS) or molecular iodine in the presence of a copper(I) source is a common and effective strategy.[5]

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. A convenient preparation of 5-iodo-1,4-disubstituted-1,2,3-triazole: multicomponent one-pot reaction of azide and alkyne mediated by CuI-NBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifungal Activity of 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Analogs

Abstract

The escalating threat of antifungal resistance necessitates the exploration of novel chemical scaffolds and mechanisms of action. This guide delves into the burgeoning field of 5-iodo-1,4-disubstituted-1H-1,2,3-triazole analogs, a class of compounds demonstrating significant promise as a new generation of antifungal agents. Moving beyond the classical azole mechanism of inhibiting ergosterol biosynthesis, this technical guide focuses on a distinct and compelling mode of action: the inhibition of the pyruvate dehydrogenase complex (PDHc). We will explore the synthetic rationale, detailed experimental protocols for activity assessment, the emerging structure-activity relationships (SAR), and the mechanistic underpinnings that position these compounds as prime candidates for further drug development. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of next-generation antifungals.

Introduction: A Paradigm Shift in Antifungal Research

For decades, the primary strategy in antifungal development has revolved around targeting the fungal cell membrane, with azoles like fluconazole and itraconazole being cornerstones of therapy.[1] These agents function by inhibiting the cytochrome P450-dependent enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] However, the rise of drug-resistant fungal strains has created an urgent need for antifungal agents with novel mechanisms of action.[3]

Recent investigations have identified the 5-iodo-1,4-disubstituted-1,2,3-triazole scaffold as a source of potent antifungal activity.[1] Notably, this class of compounds appears to diverge from the classical azole mechanism. Evidence strongly suggests that these analogs exert their antifungal effects through the inhibition of the E1 component of the pyruvate dehydrogenase complex (PDHc-E1), a crucial enzyme in fungal central carbon metabolism.[1] This guide will provide a comprehensive technical overview of the synthesis, evaluation, and mechanism of this promising class of antifungal candidates.

Synthetic Pathways to 5-Iodo-1,4-disubstituted-1,2,3-triazoles

The synthesis of the 5-iodo-1,4-disubstituted-1,2,3-triazole core is efficiently achieved through a multicomponent, one-pot reaction. This approach, a modification of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the direct and regioselective installation of the iodine atom at the 5-position of the triazole ring.[4]

Rationale for the One-Pot Synthesis

The key to this synthesis is the in-situ generation of both the copper(I) catalyst and an electrophilic iodine source.[5] This strategy is highly efficient as it avoids the isolation of potentially unstable intermediates and streamlines the synthetic process. The use of systems like cuprous iodide (CuI) in combination with N-bromosuccinimide (NBS) or iodine monochloride (ICl) has proven effective.[4][6]

Generalized Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives.

Step 1: Reaction Setup

-

To a solution of the desired terminal alkyne (1.0 eq.) in a suitable organic solvent (e.g., THF, DMF), add the organic azide (1.0 eq.).

-

Add the copper(I) source, such as cuprous iodide (CuI) (5-10 mol%).

-

Add the electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1-1.2 eq.).

-

For certain variations of this reaction, an amine base like triethylamine may be required.[5]

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-